(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide
Description
This compound is a synthetic oxalamide derivative featuring a 2-chlorobenzyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a 3-(furan-2-yl)acryloyl group at the N2 position. The (E)-configuration of the acryloyl double bond is critical for its conformational stability and interaction with biological targets. While its exact therapeutic target remains under investigation, structural analogs indicate possible applications in kinase inhibition or proteolysis-targeting chimera (PROTAC) development .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c23-19-6-2-1-4-17(19)15-25-22(29)21(28)24-14-16-9-11-26(12-10-16)20(27)8-7-18-5-3-13-30-18/h1-8,13,16H,9-12,14-15H2,(H,24,28)(H,25,29)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJNAWVULQICAU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the furan-2-yl acrylate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Synthesis of the piperidinyl intermediate: The furan-2-yl acrylate is then reacted with piperidine to form the piperidinyl intermediate.
Coupling with 2-chlorobenzylamine: The piperidinyl intermediate is coupled with 2-chlorobenzylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the acrylate moiety can yield saturated piperidinyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to develop new pharmaceuticals or agrochemicals.
Medicine: It may have potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide,” we compare it with three structurally related compounds (Table 1) and discuss key research findings.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Flexibility vs. Activity: The target compound employs an oxalamide linker, which is shorter and more rigid than the succinimide linkers in AP-PROTAC-2 and the pyrazole-diazenyl analog. This rigidity may enhance binding specificity but reduce adaptability to diverse protein surfaces .
Biological Efficacy: AP-PROTAC-2 demonstrates superior potency (<50 nM) due to its optimized PROTAC design, enabling efficient recruitment of E3 ligases for targeted protein degradation. The pyrazole-diazenyl analog’s nanomolar JAK2 inhibition highlights the importance of the diazenyl group in kinase binding. In contrast, the target’s 2-chlorobenzyl group may confer distinct selectivity for kinases like EGFR or VEGFR, though experimental validation is pending .
Pharmacokinetic and Solubility Profiles :
- The furan ring in the target compound may improve aqueous solubility compared to AP-PROTAC-2’s phenyl-heavy structure, which suffers from poor bioavailability. However, the 2-chlorobenzyl group could increase metabolic stability at the expense of solubility .
Biological Activity
(E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes several pharmacologically relevant functional groups, such as a chlorobenzyl moiety, a furan ring, and an oxalamide group. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C22H24ClN3O4, with a molecular weight of 429.9 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its molecular conformation and functional group interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O4 |
| Molecular Weight | 429.9 g/mol |
| CAS Number | 1235710-62-9 |
| Functional Groups | Chlorobenzyl, Furan, Oxalamide |
The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets due to its structural features. Computational studies suggest that the furan ring and oxalamide group may facilitate binding to enzymes or receptors involved in inflammatory processes and cancer progression.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities:
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Activities : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting it may interfere with cancer cell proliferation.
- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects, indicating this compound may also possess analgesic activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related oxalamide derivatives:
- A study on oxalamide derivatives reported significant anti-inflammatory activity in animal models, attributed to their ability to inhibit NF-kB signaling pathways.
- Another investigation demonstrated that furan-containing compounds exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity.
Structure-Activity Relationship (SAR)
Computational models analyzing the structure-activity relationship (SAR) have provided insights into how modifications to the chemical structure can enhance biological activity:
| Compound Feature | Biological Activity |
|---|---|
| Chlorobenzyl Group | Enhances antimicrobial properties |
| Furan Ring | Contributes to anticancer effects |
| Oxalamide Linker | Impacts solubility and bioavailability |
Q & A
Q. What are the key synthetic routes for synthesizing (E)-N1-(2-chlorobenzyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide?
- Methodological Answer : The synthesis typically involves multi-step pathways:
Intermediate Preparation : Formation of the 2-chlorobenzylamine intermediate via nucleophilic substitution of 2-chlorobenzyl chloride with an appropriate amine.
Piperidine Functionalization : Introduction of the furan-2-yl acryloyl group to the piperidine ring via acylation or coupling reactions, often using carbodiimides (e.g., DCC) and activators like HOBt .
Oxalamide Coupling : Condensation of the chlorobenzyl intermediate with the functionalized piperidine derivative using oxalyl chloride or ethyl oxalate under inert conditions .
- Critical Parameters : Temperature (0–25°C for acylation), solvent choice (anhydrous DMF or THF), and purification via column chromatography .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to identify protons (e.g., aromatic H at δ 7.2–7.5 ppm) and carbons (e.g., oxalamide carbonyls at ~165 ppm) .
- IR Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1650 cm (C=O) confirm amide bonds .
- X-ray Crystallography : Resolve spatial conformation, particularly the (E)-configuration of the acryloyl group .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus or E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
Q. How do solubility and stability profiles impact experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) .
- Stability : Monitor via HPLC under physiological conditions (37°C, pH 7.4) to assess degradation over 24–72 hours .
- Note : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers) may arise from crystallinity or impurity differences .
Q. What strategies optimize reaction yields for intermediates?
- Methodological Answer :
- Catalysts : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for furan introduction) .
- Solvent Optimization : Anhydrous THF or dichloromethane for moisture-sensitive steps .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Compare analogs with varying substituents (Table 1).
- Biological Testing : Assess changes in IC or MIC values to identify critical functional groups .
Q. Table 1: SAR of Key Analogs
| Compound Substituents | Biological Activity (IC, μM) | Key Finding |
|---|---|---|
| 2-Chlorobenzyl, furan acryloyl | 0.8 (HeLa) | Baseline activity |
| 4-Chlorobenzyl, furan acryloyl | 2.5 (HeLa) | ↓ Activity with para-Cl |
| 2-Chlorobenzyl, thiophene acryloyl | 1.2 (HeLa) | ↑ Activity with thiophene |
| Data inferred from |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Control Experiments : Verify assay conditions (e.g., cell line authenticity, serum concentration) .
- Structural Confirmation : Re-evaluate compound purity via LC-MS to rule out degradation .
- Meta-Analysis : Compare substituent effects (e.g., 2-chloro vs. 4-chloro benzyl groups alter steric hindrance) .
Q. What computational methods predict target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
- Pharmacophore Modeling : Identify critical H-bond donors (oxalamide) and hydrophobic regions (chlorobenzyl) .
Q. How to address low yields in acryloyl-piperidine coupling steps?
- Methodological Answer :
- Activating Agents : Replace DCC with EDC/HOBt to reduce side reactions .
- Temperature Control : Perform reactions at 0°C to minimize acryloyl isomerization .
- Protection Strategies : Use tert-butoxycarbonyl (Boc) for transient amine protection .
Q. How to determine metabolic stability in preclinical studies?
- Methodological Answer :
- Liver Microsomes : Incubate with NADPH-supplemented human microsomes; monitor via LC-MS over 60 minutes .
- Metabolite ID : High-resolution MS/MS to identify oxidation (e.g., furan ring) or hydrolysis (amide bond) products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
